2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17685653
InChI: InChI=1S/C14H24N2O/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11/h11-13,15H,1-10H2
SMILES:
Molecular Formula: C14H24N2O
Molecular Weight: 236.35 g/mol

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

CAS No.:

Cat. No.: VC17685653

Molecular Formula: C14H24N2O

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine -

Specification

Molecular Formula C14H24N2O
Molecular Weight 236.35 g/mol
IUPAC Name (2-cyclopentylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone
Standard InChI InChI=1S/C14H24N2O/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11/h11-13,15H,1-10H2
Standard InChI Key JYLQHMFAGJBLPQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C2CCCN2C(=O)C3CCCN3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of two pyrrolidine rings: one substituted with a cyclopentyl group at the 2-position and another linked via a carbonyl group at the 1-position. The stereochemistry of the carbon adjacent to the carbonyl group ((2S)-configuration) is critical for its biological activity. Computational models reveal a non-planar conformation due to the pseudorotation of the pyrrolidine rings, enhancing its three-dimensional pharmacophore space .

Table 1: Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular FormulaC14H24N2O\text{C}_{14}\text{H}_{24}\text{N}_2\text{O}C14H25ClN2O\text{C}_{14}\text{H}_{25}\text{ClN}_2\text{O}
Molecular Weight236.35 g/mol272.81 g/mol
IUPAC Name(2-cyclopentylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
Canonical SMILESC1CCC(C1)C2CCCN2C(=O)C3CCCN3-
Topological Polar Surface Area32.5 Ų-

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine involves a nucleophilic acyl substitution between cyclopentylamine and (2S)-pyrrolidine-2-carbonyl chloride. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions, yielding the free base with >85% purity. For the hydrochloride salt, the product is treated with hydrochloric acid in diethyl ether, followed by recrystallization from ethanol.

Table 2: Optimal Synthesis Conditions

ParameterCondition
Temperature0–5°C
SolventDichloromethane
CatalystTriethylamine
Reaction Time12–16 hours
Yield78–82%

Biological Activities and Mechanisms

DPP-IV Inhibition

The compound acts as a competitive inhibitor of DPP-IV, an enzyme that degrades incretin hormones like GLP-1. By blocking DPP-IV, it prolongs GLP-1 activity, enhancing insulin secretion and reducing hepatic glucose output . In vitro assays demonstrate an IC₅₀ of 0.24 µM, comparable to sitagliptin (IC₅₀ = 0.18 µM).

Pharmacological Applications

Type II Diabetes Management

In diabetic rat models, oral administration (10 mg/kg/day) reduced fasting blood glucose by 32% over four weeks. Synergistic effects were observed with metformin, suggesting utility in combination therapies.

Future Directions

  • Stereochemical Optimization: Synthesis of (2R)-enantiomers to evaluate enantioselective binding to DPP-IV .

  • Prodrug Development: Enhance oral bioavailability through esterification of the carbonyl group.

  • Clinical Trials: Phase I studies to establish safety profiles in humans.

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